molecular formula C10H16O B1672492 Fenchone CAS No. 1195-79-5

Fenchone

Cat. No. B1672492
CAS RN: 1195-79-5
M. Wt: 152.23 g/mol
InChI Key: LHXDLQBQYFFVNW-UHFFFAOYSA-N
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Description

Fenchone is an organic compound classified as a monoterpenoid and a ketone . It is a colorless oily liquid with a structure and an odor similar to those of camphor . Fenchone is a constituent of absinthe and the essential oil of fennel . It is used as a flavor in foods and in perfumery .


Synthesis Analysis

A series of novel cannabinoid-type derivatives were synthesized by the coupling of (1S,4R)- (+) and (1R,4S)- (−)-fenchones with various resorcinols/phenols . The fenchone-resorcinol derivatives were fluorinated using Selectfluor and demethylated using sodium ethanethiolate in dimethylformamide (DMF) .


Molecular Structure Analysis

The molecular formula for Fenchone is C10H16O, and it has a molar mass of approximately 152.24 g/mol . The structure of this compound consists of a ten-carbon backbone forming a bicyclic system, which incorporates a ketone functional group, making it a bicyclic ketone .


Chemical Reactions Analysis

While specific chemical reactions involving Fenchone are not detailed in the search results, GC–MS analysis of standard Fenchone has been reported .


Physical And Chemical Properties Analysis

Fenchone is a colorless liquid that is not soluble in water but miscible with alcohol . It has a distinct camphoraceous odor which is often described as ‘woody’ and ‘earthy’ . The molecular weight of Fenchone is 152.23 g/mol .

Scientific Research Applications

Traditional Uses and Phytochemistry of Fennel

Fenchone is a significant component of Foeniculum vulgare (fennel), used traditionally in various culinary and medicinal applications. Fennel is known for its carminative, digestive, lactogogue, and diuretic properties, and is utilized in treating respiratory and gastrointestinal disorders. The seeds of fennel, flavored with fenchone, are used in a variety of food and beverage products. Fenchone, along with other phytoconstituents like trans-anethole and estragole, contributes to the pharmacological activities of fennel, such as antifungal, antibacterial, antioxidant, antithrombotic, and hepatoprotective effects. These properties highlight fenchone's role in traditional medicine and its potential for further pharmacological exploration (Rather et al., 2016).

Antifungal and Antidiarrheal Properties

Fenchone exhibits notable antidiarrheal and antifungal activities. In particular, its antidiarrheal effect seems to involve an antimotility effect, but not antisecretory mechanisms. This property of fenchone is evident in its ability to inhibit the growth of fungal strains, indicating its potential in treating gastrointestinal diseases and fungal infections (Pessoa et al., 2020).

Spasmolytic Activities in Respiratory Disorders

Fenchone has been studied for its bronchodilator effects, particularly in the management of airway disorders. It exhibits spasmolytic effects in isolated tracheal muscles, indicating its potential use in treating respiratory conditions. The study conducted using guinea pig tracheal muscles and in silico molecular docking studies reveals that fenchone's spasmolytic action is predominantly mediated by K+ channel activation, along with dual inhibition of PDE and Ca2+ channels (Rehman et al., 2022).

Antibacterial and Antibiofilm Properties

Fenchone has demonstrated effective antibacterial and antibiofilm properties against bacteria and Candida spp. It interacts with proteins from various microorganisms, suggesting its utility in developing new antimicrobial drugs. The study emphasizes fenchone's potential in treating infections and inhibiting biofilm production in a dose-dependent manner (Ahmad et al., 2022).

Antioxidant and Anticancer Activities

Fenchone's structural similarity with other bioactive compounds like camphor suggests its potential in various biological activities. It has been found to possess antioxidant activity, antimicrobial activity, and a strong antifungal effect. Interestingly, fenchone also showed cytotoxic effects against cancerous cells, opening avenues for its use in cancer research (Singh et al., 2019).

Influence on Rheological Properties

In food science, fenchone's interaction with starch has been studied, demonstrating its impact on the rheological properties of low concentration starch systems. This interaction induces the gelation of starch systems, suggesting its potential application in food technology (Nuessli et al., 1995).

Soil Respiration and Microbial Population Shift

Fenchone's impact on soil biology has been observed, where its addition to soil samples induced significant increases in soil respiration and bacterial population. This indicates fenchone's role in influencing microbial dynamics in the soil, relevant in agricultural and environmental studies (Vokou et al., 2002).

Safety And Hazards

Fenchone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces . Personal protective equipment should be worn when handling Fenchone .

Future Directions

Fenchone has shown remarkable diuretic action and is safe according to a study . It has also shown antibacterial, anticandidal, and antibiofilm potential . These findings suggest that Fenchone could be further explored for its potential therapeutic applications.

properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9025324
Record name alpha-Fenchone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma
Record name Fenchone
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Record name (+)-Fenchone
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Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg
Record name (+)-Fenchone
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Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.941-0.946
Record name l-Fenchone
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Product Name

Fenchone

CAS RN

1195-79-5, 7787-20-4
Record name (±)-Fenchone
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Record name Fenchone
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Record name Fenchone
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Record name Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-
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Record name 3,3-dimethyl-8,9-dinorbornan-2-one
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Record name (+)-Fenchone
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Melting Point

5-6 °C
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,200
Citations
A Him, H Ozbek, I Turel, AC Oner - Pharmacologyonline, 2008 - academia.edu
… study indicate that alpha pinene and fenchone, major constituents of … and fenchone for their effect on motor coordination by rotarod test. In this study neither alpha-pinene nor fenchone …
Number of citations: 116 www.academia.edu
P Alam, MS Abdel-Kader, MH Alqarni… - Journal of food science …, 2019 - Springer
… fenchone and y is the GC–MS response for fenchone. The overlaid GC–MS chromatograms of different concentrations of fenchone … GC–MS response of fenchone at each concentration …
Number of citations: 25 link.springer.com
TL Rolim, DRP Meireles… - BMC …, 2017 - bmccomplementmedtherapies …
… animals with EOM and fenchone. For EOM 150 … fenchone, which has not reports on antitumor activity. Then, herein we presented the toxicity and antitumor activity of EOM and fenchone. …
M Miyazawa, K Gyoubu - Xenobiotica, 2007 - Taylor & Francis
… of (−)-fenchone by P450 enzymes in liver … )-fenchone, we used specific P450 inhibitors and antibodies raised against purified human liver P450 enzymes. Catalytic rates of (−)-fenchone …
Number of citations: 18 www.tandfonline.com
M Miyazawa, K Gyoubu - Biological and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… In this study, we examined oxidations of ()-fenchone by P450 … zymes in the oxidations of ()-fenchone, we used specific P450 … ni cells in the oxidations of ()-fenchone are also reported. …
Number of citations: 18 www.jstage.jst.go.jp
D Loru, MA Bermúdez, ME Sanz - The Journal of Chemical Physics, 2016 - pubs.aip.org
The bicyclic terpenoid fenchone (C10H16O, 1, 3, 3-trimethylbicyclo [2.2. 1] heptan-2-one) has been investigated by chirped pulse Fourier transform microwave spectroscopy in the 2-8 …
Number of citations: 47 pubs.aip.org
A Bashir, MN Mushtaq, W Younis… - Frontiers in Pharmacology, 2023 - frontiersin.org
… Fenchone is a monoterpene present in the essential oils of various plants, including … bronchodilator activities of fenchone. Owing to various pharmacological activities of Fenchone, the …
Number of citations: 1 www.frontiersin.org
O Tzakou, I Bazos… - Natural product …, 2009 - journals.sagepub.com
The essential oils from leaves and inflorescences of L. cariensis Boiss. and L. stoechas L. subsp. stoechas collected in Greece were analyzed by GC and GC/MS. In the inflorescences …
Number of citations: 25 journals.sagepub.com
U Ravid, E Putievsky, I Katzir… - Flavour and fragrance …, 1992 - Wiley Online Library
… Enantiomerically pure ( -)-fenchone was detected in the oils of wormwood, tansy and … of fenchone in laboratory-made essential oils and in essential oils and samples of fenchone from …
Number of citations: 30 onlinelibrary.wiley.com
V Ulrich, S Barth, S Joshi, U Hergenhahn… - The Journal of …, 2008 - ACS Publications
Measurements made with a dilute, non-oriented, gas-phase sample of a selected fenchone enantiomer using circularly polarized synchrotron radiation demonstrate huge chiral …
Number of citations: 48 pubs.acs.org

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